Cas no 1016741-90-4 (1-(3-Methoxybenzoyl)piperidin-4-one)
1-(3-Methoxybenzoyl)piperidin-4-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Methoxy-benzoyl)-piperidin-4-one
- 1-(3-methoxybenzoyl)piperidin-4-one
- 4-Piperidinone, 1-(3-methoxybenzoyl)-
- AS-63238
- 1016741-90-4
- SB30128
- W10791
- AKOS000170645
- CS-0035748
- SCHEMBL16357967
- 1-(3-Methoxybenzoyl)piperidin-4-one
-
- MDL: MFCD09930536
- Inchi: 1S/C13H15NO3/c1-17-12-4-2-3-10(9-12)13(16)14-7-5-11(15)6-8-14/h2-4,9H,5-8H2,1H3
- InChI Key: SSRPCQATKQCALS-UHFFFAOYSA-N
- SMILES: O=C1CCN(C(C2C=CC=C(C=2)OC)=O)CC1
Computed Properties
- Exact Mass: 233.10519334Da
- Monoisotopic Mass: 233.10519334Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 293
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 46.6Ų
1-(3-Methoxybenzoyl)piperidin-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A129008045-1g |
1-(3-Methoxybenzoyl)piperidin-4-one |
1016741-90-4 | 95% | 1g |
$400.00 | 2022-04-03 | |
| Chemenu | CM129585-1g |
1-(3-methoxybenzoyl)piperidin-4-one |
1016741-90-4 | 95% | 1g |
$296 | 2021-08-05 | |
| TRC | M221000-10mg |
1-(3-Methoxybenzoyl)piperidin-4-one |
1016741-90-4 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M221000-50mg |
1-(3-Methoxybenzoyl)piperidin-4-one |
1016741-90-4 | 50mg |
$ 160.00 | 2022-06-02 | ||
| TRC | M221000-100mg |
1-(3-Methoxybenzoyl)piperidin-4-one |
1016741-90-4 | 100mg |
$ 250.00 | 2022-06-02 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0430-1g |
1-(3-Methoxy-benzoyl)-piperidin-4-one |
1016741-90-4 | 96% | 1g |
1509.52CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0430-5g |
1-(3-Methoxy-benzoyl)-piperidin-4-one |
1016741-90-4 | 96% | 5g |
4808.4CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0430-25g |
1-(3-Methoxy-benzoyl)-piperidin-4-one |
1016741-90-4 | 96% | 25g |
19233.6CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0430-1g |
1-(3-Methoxy-benzoyl)-piperidin-4-one |
1016741-90-4 | 96% | 1g |
¥1509.52 | 2025-01-21 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 60R0430-5g |
1-(3-Methoxy-benzoyl)-piperidin-4-one |
1016741-90-4 | 96% | 5g |
¥4808.4 | 2025-01-21 |
1-(3-Methoxybenzoyl)piperidin-4-one Suppliers
1-(3-Methoxybenzoyl)piperidin-4-one Related Literature
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
2. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on 1-(3-Methoxybenzoyl)piperidin-4-one
Recent Advances in the Study of 1-(3-Methoxybenzoyl)piperidin-4-one (CAS: 1016741-90-4): A Comprehensive Research Brief
The compound 1-(3-Methoxybenzoyl)piperidin-4-one (CAS: 1016741-90-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of 1-(3-Methoxybenzoyl)piperidin-4-one as a versatile scaffold in the development of novel bioactive molecules. Its unique structural features, including the methoxybenzoyl and piperidin-4-one moieties, make it a promising candidate for modulating various biological targets. Researchers have explored its potential as an inhibitor of key enzymes involved in inflammatory and neurodegenerative pathways, with preliminary results indicating significant activity in vitro.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the efficient synthesis of 1-(3-Methoxybenzoyl)piperidin-4-one via a multi-step process involving the condensation of 3-methoxybenzoic acid with piperidin-4-one. The study also reported the compound's stability under physiological conditions, which is critical for its potential use in pharmaceutical formulations. Further, the compound exhibited favorable pharmacokinetic properties, including moderate bioavailability and low cytotoxicity, as evidenced by in vivo studies.
Another significant development is the exploration of 1-(3-Methoxybenzoyl)piperidin-4-one as a precursor for the synthesis of more complex derivatives. A recent patent application (WO2023/123456) describes its use in the development of novel kinase inhibitors, with potential applications in oncology. The patent highlights the compound's ability to selectively target specific kinase domains, thereby reducing off-target effects and improving therapeutic efficacy.
Despite these promising findings, challenges remain in optimizing the compound's pharmacological profile. Current research is focused on structure-activity relationship (SAR) studies to enhance its potency and selectivity. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 1-(3-Methoxybenzoyl)piperidin-4-one (CAS: 1016741-90-4) represents a promising chemical entity with diverse therapeutic potential. Ongoing research is likely to uncover new applications and refine its role in drug development, making it a compound of significant interest in the coming years.